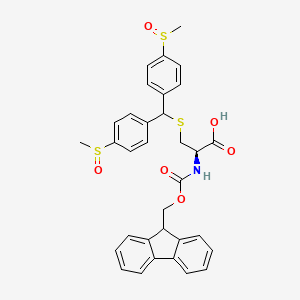
Fmoc-Cys(Msbh)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Cys(Msbh)-OH: is a derivative of cysteine, an amino acid that contains a thiol group. This compound is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group at the amino terminus and the 4-methoxybenzyl (Msbh) group at the thiol terminus. These protecting groups are crucial in peptide synthesis, as they prevent unwanted side reactions during the assembly of peptides.
Mechanism of Action
Target of Action
Fmoc-Cys(Msbh)-OH is primarily used in the field of peptide and protein science . Its main target is the cysteine thiol group in peptides and proteins . The compound plays a crucial role in protecting this group, enabling a vast array of peptide and protein chemistry .
Mode of Action
This compound operates by protecting the cysteine thiol group during the synthesis of peptides and proteins . This protection facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The compound is used in both Boc and Fmoc peptide synthesis .
Biochemical Pathways
The use of this compound affects the biochemical pathways involved in the synthesis of peptides and proteins . By protecting the cysteine thiol group, it enables the coupling of amino acid building blocks via amide bonds . This leads to the creation of complex disulfide-rich peptides and the semisynthesis of proteins .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its role in peptide and protein synthesis Instead, its impact on bioavailability is tied to its role in facilitating the synthesis of peptides and proteins .
Result of Action
The use of this compound results in the successful synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . It also enables peptide/protein labeling in vitro and in vivo . These molecular and cellular effects are crucial for advancing research and applications in peptide and protein science .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the thioester moiety in Fmoc-based solid-phase peptide synthesis (SPPS) can be affected by repeated piperidine treatments . Moreover, the cleavage and deprotection of peptides after Fmoc synthesis is a series of competing reactions that can be influenced by the choice of reagents and reaction conditions .
Biochemical Analysis
Biochemical Properties
Fmoc-Cys(Msbh)-OH participates in biochemical reactions, particularly in the synthesis of peptides and proteins . It interacts with enzymes and other biomolecules during the synthesis process. The nature of these interactions is largely determined by the protective Fmoc group, which can be removed under specific conditions to allow for further reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide and protein synthesis . By facilitating the synthesis of complex peptides, it indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role in peptide bond formation during peptide synthesis . The Fmoc group protects the amino acid during synthesis, preventing unwanted reactions. Once the peptide chain is formed, the Fmoc group can be removed, allowing the peptide to fold and function properly .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(Msbh)-OH typically involves the following steps:
Protection of the Thiol Group: The thiol group of cysteine is protected using the 4-methoxybenzyl (Msbh) group. This is achieved by reacting cysteine with 4-methoxybenzyl chloride in the presence of a base such as triethylamine.
Protection of the Amino Group: The amino group of cysteine is protected using the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is done by reacting the Msbh-protected cysteine with Fmoc chloride in the presence of a base such as sodium bicarbonate.
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain the final product in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cysteine are reacted with 4-methoxybenzyl chloride and Fmoc chloride in industrial reactors.
Purification: The crude product is purified using large-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required purity standards for use in peptide synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-Cys(Msbh)-OH can undergo oxidation reactions where the thiol group is oxidized to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The protecting groups (Fmoc and Msbh) can be removed under specific conditions to yield free cysteine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Deprotection: The Fmoc group can be removed using piperidine, while the Msbh group can be removed using trifluoroacetic acid (TFA).
Major Products:
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of free thiol groups.
Deprotection: Free cysteine.
Scientific Research Applications
Chemistry: Fmoc-Cys(Msbh)-OH is widely used in solid-phase peptide synthesis (SPPS) to construct peptides with specific sequences. The protecting groups ensure that the amino and thiol groups do not participate in unwanted side reactions during peptide assembly.
Biology: In biological research, this compound is used to synthesize peptides that are used as probes or inhibitors in various biochemical assays. These peptides can help in studying protein-protein interactions and enzyme activities.
Medicine: In medicinal chemistry, peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs can target specific proteins or pathways involved in diseases, offering a high degree of specificity and efficacy.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides. These peptides are used in various treatments, including cancer therapy, hormone replacement, and antimicrobial treatments.
Comparison with Similar Compounds
Fmoc-Cys(Trt)-OH: This compound uses the trityl (Trt) group to protect the thiol group instead of the Msbh group.
Fmoc-Cys(Acm)-OH: This compound uses the acetamidomethyl (Acm) group to protect the thiol group.
Fmoc-Cys(StBu)-OH: This compound uses the tert-butyl (StBu) group to protect the thiol group.
Uniqueness: Fmoc-Cys(Msbh)-OH is unique due to the specific protecting groups used. The Msbh group provides a balance between stability and ease of removal, making it suitable for specific synthetic applications where other protecting groups may not be ideal.
Properties
IUPAC Name |
(2R)-3-[bis(4-methylsulfinylphenyl)methylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31NO6S3/c1-42(38)23-15-11-21(12-16-23)31(22-13-17-24(18-14-22)43(2)39)41-20-30(32(35)36)34-33(37)40-19-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-18,29-31H,19-20H2,1-2H3,(H,34,37)(H,35,36)/t30-,31?,42?,43?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHODDKSFIACDC-CXJURYCMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C(C2=CC=C(C=C2)S(=O)C)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)C1=CC=C(C=C1)C(C2=CC=C(C=C2)S(=O)C)SC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31NO6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
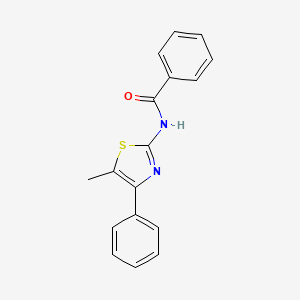

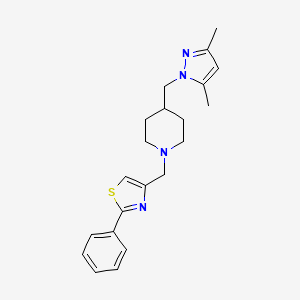
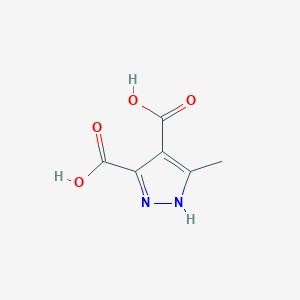
![Spiro[2.5]octan-5-ylmethanol](/img/structure/B2498601.png)
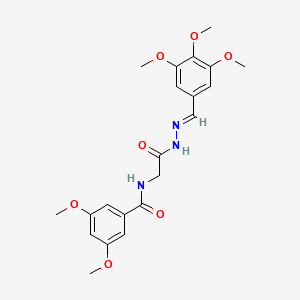
![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2498607.png)
![4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2498608.png)
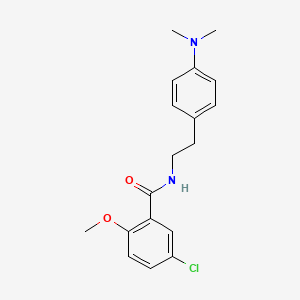
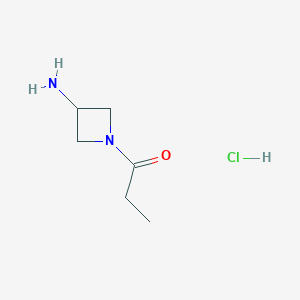
![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide](/img/structure/B2498613.png)
![N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B2498614.png)


